molecular formula C14H23NO B5844114 p-Ethyl phenoxy-triethyl amine

p-Ethyl phenoxy-triethyl amine

Cat. No.: B5844114
M. Wt: 221.34 g/mol
InChI Key: LLDMYGZAFRIZRL-UHFFFAOYSA-N
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Description

p-Ethyl phenoxy-triethyl amine is a tertiary amine characterized by a phenoxy group substituted with an ethyl moiety at the para position, coupled with three ethyl groups attached to a central nitrogen atom. For instance, compounds like N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole (2b) (Fig. 1 in ) share the p-ethylphenyl motif, albeit with a sulfonyl group instead of a phenoxy-triethylamine structure . The presence of ethyl and aromatic groups in such compounds often enhances lipophilicity, influencing bioavailability and interaction with biological targets .

Properties

IUPAC Name

N,N-diethyl-2-(4-ethylphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-13-7-9-14(10-8-13)16-12-11-15(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDMYGZAFRIZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Ethyl phenoxy-triethyl amine can be achieved through several methods. One common approach involves the reaction of p-ethyl phenol with triethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This approach offers advantages such as higher product yields, minimal waste generation, and operational simplicity. The reaction involves the use of triethyl orthoformate and amines, which are valuable and efficient reagents for carrying out multi-component organic reactions .

Chemical Reactions Analysis

Types of Reactions: p-Ethyl phenoxy-triethyl amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of p-Ethyl phenoxy-triethyl amine involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and amine groups play a crucial role in its reactivity and biological activity. For instance, the phenoxy group can undergo electrophilic substitution reactions, while the amine group can participate in nucleophilic reactions .

Comparison with Similar Compounds

Key Observations :

  • Amine Type: Unlike 4-Ethylaniline (primary amine) , this compound is a tertiary amine, which typically exhibits higher steric hindrance and altered reactivity.
  • Functional Groups: The phenoxy group in the target compound contrasts with sulfonamide (2b) or simple ethyl side chains (phenyl-ethyl-amine) , influencing electronic properties and biological interactions.

Key Observations :

  • Yield Challenges: The 36% yield of compound 6 highlights the complexity of multi-step syntheses involving cyclization and substitution reactions, which may parallel challenges in producing this compound.

Functional and Application-Based Comparison

Key Observations :

  • Biological Activity: The anti-HIV activity of compound 6 suggests that p-ethylphenyl derivatives with electron-withdrawing groups (e.g., sulfonyl) may interact with viral enzymes. In contrast, this compound’s phenoxy group could modulate receptor binding in neurological or cardiovascular systems, akin to phenyl-ethyl-amine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-ethyl phenoxy-triethyl amine, and what challenges are encountered in its purification?

  • Methodological Answer : The compound can be synthesized via reductive amination or Hofmann-type reactions. For example, Hofmann degradation of propanamide derivatives with bromine/NaOH yields ethylamine precursors , while reductive amination of aldehydes with amines (e.g., formaldehyde + phenylethylamine) is applicable for tertiary amines . Purification challenges include separating byproducts like sodium carbonate or unreacted precursors. Column chromatography with silica gel (polar stationary phase) or ion-exchange resins (for amine-rich solutions) is recommended, as validated in MDEA solution purification studies using Box-Behnken experimental design .

Q. How can spectroscopic techniques differentiate this compound from structurally similar amines?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Aromatic protons from the phenoxy group appear as doublets (δ 6.5–7.5 ppm), while ethyl groups show quartets (δ 1.2–1.5 ppm for CH3, δ 2.5–3.0 ppm for CH2 adjacent to N) .
  • ¹³C NMR : The phenoxy carbon resonates at δ 150–160 ppm, and the triethylamine carbons appear at δ 40–50 ppm (N-CH2) and δ 10–15 ppm (CH3) . Mass spectrometry (MS) further confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.

Q. What factors influence the stability of this compound in aqueous vs. organic solvents?

  • Methodological Answer : Stability is pH-dependent due to the amine group’s susceptibility to hydrolysis. In aqueous solutions:

  • Acidic conditions : Protonation of the amine increases solubility but may accelerate degradation via nucleophilic attack.
  • Basic conditions : Free amine forms are prone to oxidation. Storage in anhydrous organic solvents (e.g., dichloromethane) under inert gas (N2/Ar) is advised, as demonstrated in related tertiary amine studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron distribution at the amine nitrogen and phenoxy oxygen. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes), as shown in anti-HIV indole derivatives . Retrosynthetic analysis tools (e.g., AI-powered synthesis planners) predict feasible reaction pathways by comparing bond dissociation energies .

Q. What experimental designs resolve contradictions in bioactivity data for amine derivatives?

  • Methodological Answer : Contradictions often arise from variable assay conditions. Standardize protocols:

  • Dose-response curves : Use ≥3 biological replicates to calculate EC50/IC50 values.
  • Control groups : Include histamine or known bioactive amines as positive controls .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare results across studies, as seen in anti-HIV compound screenings .

Q. How can multi-step synthesis optimize yield for this compound derivatives with modified substituents?

  • Methodological Answer : Optimize using Design of Experiments (DoE):

  • Central Composite Design : Varies temperature, solvent ratio, and catalyst loading to identify optimal conditions.
  • Response Surface Methodology : Validated in MDEA purification, achieving 99.5% purity with Box-Behnken models . For substituent modifications (e.g., halogenation), use Pd-catalyzed cross-coupling (Suzuki-Miyaura) or electrophilic aromatic substitution .

Q. What advanced analytical techniques quantify trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS/MS : Detects sub-ppm impurities using C18 columns (acetonitrile/water gradient) and MRM transitions .
  • X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives, as applied to similar tertiary amines .

Methodological Notes

  • Synthesis : Prioritize reductive amination for scalability ; avoid bromine-based methods due to toxicity .
  • Bioactivity Testing : Include cytotoxicity assays (MTT/CCK-8) to differentiate therapeutic indices, as done for HIV inhibitors .
  • Data Interpretation : Cross-reference spectral data with PubChem or Reaxys entries to validate structural assignments.

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